6-Undecyl-1,3,5-triazine-2,4-diamine
Overview
Description
6-Undecyl-1,3,5-triazine-2,4-diamine is a heterocyclic compound belonging to the triazine family It is characterized by the presence of a triazine ring substituted with an undecyl chain and two amino groups at positions 2 and 4
Mechanism of Action
Target of Action
6-Undecyl-1,3,5-triazine-2,4-diamine is a compound that has been studied for its potential anticancer properties . The primary targets of this compound are cancer cells, particularly triple-negative MDA-MB231 breast cancer cells . These cells lack the three most common types of receptors known to fuel most breast cancer growth–estrogen, progesterone, and the HER-2/neu gene .
Mode of Action
The compound interacts with its targets by inhibiting their growth . It demonstrates selective antiproliferative activity, meaning it specifically inhibits the proliferation of cancer cells without significantly affecting the growth of normal cells . The exact molecular interactions between the compound and its targets are still under investigation.
Biochemical Pathways
Apoptosis is a form of programmed cell death, which is a crucial process in preventing the proliferation of cancer cells .
Pharmacokinetics
The compound’s selective antiproliferative activity suggests that it may have good bioavailability, as it is able to reach and act on its target cells
Result of Action
The result of the action of this compound is the inhibition of growth in certain cancer cells, particularly triple-negative MDA-MB231 breast cancer cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Undecyl-1,3,5-triazine-2,4-diamine typically involves the reaction of cyanoguanidine with undecylamine under acidic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the amino groups of cyanoguanidine react with the undecylamine to form the triazine ring. The reaction is usually carried out in a solvent such as ethanol or methanol, and the temperature is maintained between 50-70°C to ensure optimal yield .
Industrial Production Methods
Industrial production of this compound often employs a continuous flow process to enhance efficiency and scalability. The reactants are fed into a reactor where they undergo the nucleophilic substitution reaction. The product is then purified using techniques such as crystallization or chromatography to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
6-Undecyl-1,3,5-triazine-2,4-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding triazine oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced triazine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium at room temperature.
Reduction: Sodium borohydride in methanol at 0-5°C.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine at 25-30°C.
Major Products Formed
Oxidation: Triazine oxides.
Reduction: Reduced triazine derivatives.
Substitution: Substituted triazine derivatives with various functional groups.
Scientific Research Applications
Comparison with Similar Compounds
Similar Compounds
- 6-Methyl-1,3,5-triazine-2,4-diamine
- 6-Phenyl-1,3,5-triazine-2,4-diamine
- 6,N2-Diaryl-1,3,5-triazine-2,4-diamine
Uniqueness
6-Undecyl-1,3,5-triazine-2,4-diamine is unique due to its long alkyl chain, which imparts distinct physicochemical properties such as increased hydrophobicity and enhanced membrane interaction. This makes it particularly effective in applications requiring surface activity and membrane disruption .
Properties
IUPAC Name |
6-undecyl-1,3,5-triazine-2,4-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H27N5/c1-2-3-4-5-6-7-8-9-10-11-12-17-13(15)19-14(16)18-12/h2-11H2,1H3,(H4,15,16,17,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLCIKWISJBFZKS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC1=NC(=NC(=N1)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H27N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90179971 | |
Record name | s-Triazine, 2,4-diamino-6-undecyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90179971 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.40 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2533-34-8 | |
Record name | Lauroguanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2533-34-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | s-Triazine, 2,4-diamino-6-undecyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002533348 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | s-Triazine, 2,4-diamino-6-undecyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90179971 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-undecyl-1,3,5-triazine-2,4-diamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.996 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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